N-(N-Benzoyl-L-tyrosyl)-L-alanine
Overview
Description
N-(N-Benzoyl-L-tyrosyl)-L-alanine is a synthetic dipeptide compound. It is composed of a benzoyl group attached to the amino acid tyrosine, which is further linked to another amino acid, alanine. This compound is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine is reacted with benzoyl chloride to form N-benzoyl-L-tyrosine.
Deprotection: The protecting groups are removed to yield N-benzoyl-L-tyrosine.
Coupling with Alanine: N-benzoyl-L-tyrosine is then coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(N-Benzoyl-L-tyrosyl)-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids.
Oxidation: Oxidation of the tyrosine moiety.
Substitution: Substitution reactions involving the benzoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
Hydrolysis: Yields benzoyl-L-tyrosine and alanine.
Oxidation: Produces oxidized derivatives of tyrosine.
Substitution: Forms substituted benzoyl derivatives.
Scientific Research Applications
N-(N-Benzoyl-L-tyrosyl)-L-alanine has several applications in scientific research:
Enzyme Studies: Used as a substrate to study enzyme kinetics and specificity.
Protein Interactions: Helps in understanding protein-protein interactions.
Drug Development: Serves as a model compound in the development of enzyme inhibitors.
Biochemical Assays: Utilized in various biochemical assays to measure enzyme activity.
Mechanism of Action
The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine involves its interaction with enzymes. It acts as a substrate for enzymes like chymotrypsin, which cleave the peptide bond between tyrosine and alanine. This interaction helps in studying the enzyme’s catalytic mechanism and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic dipeptide used in enzyme studies.
N-Succinyl-L-phenylalanine p-nitroanilide: Used in similar biochemical assays.
N-Acetyl-L-tyrosine ethyl ester: A related compound used in protein studies.
Uniqueness
N-(N-Benzoyl-L-tyrosyl)-L-alanine is unique due to its specific structure, which makes it a valuable tool in studying enzyme activity and protein interactions. Its ability to act as a substrate for various enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-LRDDRELGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675674 | |
Record name | N-Benzoyl-L-tyrosyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76264-09-0 | |
Record name | N-Benzoyl-L-tyrosyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76264-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-L-tyrosyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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